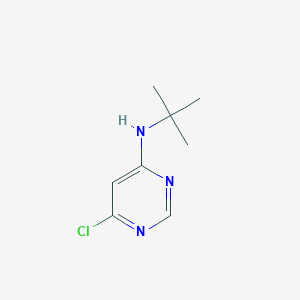

N-(tert-Butyl)-6-chloropyrimidin-4-amine

Übersicht

Beschreibung

N-(Tert-Butyl)-6-chloropyrimidin-4-amine (NTCP) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. NTCP has a wide range of uses, including its use as a building block for synthesizing other compounds. It has been used in the synthesis of various pharmaceuticals and chemicals, and has been studied for its potential applications in drug delivery, drug metabolism, and other biochemical processes.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Heterocycles

N-(tert-Butyl)-6-chloropyrimidin-4-amine: is utilized in the synthesis of various N-heterocycles, which are core structures in many natural products and therapeutically active molecules . The compound serves as a precursor in the formation of sulfinimines, which are intermediates in the asymmetric synthesis of piperidines, pyrrolidines, and azetidines. These heterocyclic compounds have significant applications in pharmaceuticals, acting as building blocks for drugs targeting a wide range of diseases.

Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes, particularly as a chiral auxiliary or reagent . Its use in the stereoselective synthesis of amines and their derivatives is crucial for creating enantiomerically pure substances, which are essential for the development of safe and effective pharmaceutical agents.

Protected Amine in Oxidation Reactions

In chemical synthesis, protecting groups are used to temporarily mask functional groups to prevent unwanted reactions4-Tert-butylamino-6-chloropyrimidine acts as a protected amine, aiding in the oxidation to the corresponding hydroxylamine and nitrone, which are valuable intermediates in organic synthesis .

Inhibitor Development for Anti-inflammatory Diseases

This compound has been used in the development of new pyrazole derivatives as effective phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors have significant potential in treating a variety of inflammatory diseases, including asthma, COPD, and psoriasis, by modulating the inflammatory response.

Nitration Reactions

N-(tert-Butyl)-6-chloropyrimidin-4-amine: can be used in nitration reactions, which are fundamental in the synthesis of various organic compounds . Nitration is a key step in the production of dyes, pharmaceuticals, and agrochemicals.

Nitrosylation Reactions

The compound finds application in nitrosylation reactions, which introduce a nitroso group into a molecule . This reaction is important in the synthesis of nitroso compounds that have applications in organic synthesis and as intermediates in the production of rubber chemicals.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, which include its absorption in the digestive tract, distribution throughout the body, metabolism by enzymes, and excretion from the body.

Result of Action

Related compounds have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

N-tert-butyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCAYWDYSOKSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617684 | |

| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945896-38-8 | |

| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)